molecular formula C37H25BrClN3O B2885129 6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 392321-79-8

6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No.: B2885129
CAS No.: 392321-79-8
M. Wt: 642.98
InChI Key: DDBFYYXXXASYMK-UHFFFAOYSA-N
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Description

6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a complex, multi-functional biquinoline derivative supplied for research and development purposes. This compound is part of a class of nitrogen-containing heterocycles that are frequently investigated for their diverse biological activities and applications in pharmaceutical and agrochemical discovery . Quinoline scaffolds, such as the one in this molecule, are known to exhibit a range of properties, including potential antifungal, antimicrobial, and insecticidal activities, making them valuable for structure-activity relationship (SAR) studies and the development of new active agents . The structure features a bromo and chloro substitution pattern, which can enhance lipophilicity and influence target engagement, along with a methoxyphenyl amine group that may contribute to hydrogen-bonding capacity and molecular recognition . This product is intended for use in laboratory research only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H25BrClN3O/c1-43-34-15-9-8-14-32(34)42-37-36(35(24-12-6-3-7-13-24)29-20-25(38)16-18-31(29)41-37)33-22-27(23-10-4-2-5-11-23)28-21-26(39)17-19-30(28)40-33/h2-22H,1H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFYYXXXASYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a member of the biquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, cytotoxicity, and pharmacological implications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C30H18BrClN2O
  • CAS Number : 145317-44-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may function as a tyrosine kinase inhibitor , which plays a crucial role in cancer cell proliferation and survival. The presence of bromine and chlorine substituents enhances the compound's binding affinity to target proteins.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of the compound. The results are summarized in Table 1:

Cell LineMutation StatusIC50 (μM)
H1975L858R/T790M0.18 ± 0.06
H3255L858R0.20 ± 0.01
H441Wild type0.64 ± 0.04

Findings:

  • The compound exhibited high cytotoxicity towards the H1975 cell line, which harbors double mutations in the epidermal growth factor receptor (EGFR), indicating its potential as a targeted therapy for resistant forms of non-small-cell lung cancer (NSCLC) .
  • Comparatively, the IC50 values suggest that the compound is significantly more effective against mutated EGFR than against wild-type cells.

Pharmacological Implications

The potential applications of 6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine extend beyond oncology. Its mechanism as a tyrosine kinase inhibitor suggests possible roles in treating other diseases characterized by aberrant signaling pathways.

Case Studies

  • NSCLC Treatment : In a study involving NSCLC models, the compound was shown to inhibit cell proliferation effectively and induce apoptosis in resistant cell lines . This highlights its therapeutic potential in overcoming resistance mechanisms associated with conventional therapies.
  • In Vivo Studies : Biodistribution studies indicated that the compound accumulates preferentially in tumor tissues compared to normal tissues, suggesting favorable pharmacokinetics for targeted cancer therapy .

Comparison with Similar Compounds

Amino-Alcohol Quinolines

Example: (S)-Pentyl and (S)-heptyl-substituted quinolines ().

  • Structural Differences: These are mono-quinoline derivatives with amino-alcohol side chains, lacking the biquinoline framework and halogen substituents.
  • Functional Differences: Demonstrated anti-malarial activity (IC50 values 3× lower than mefloquine) and synergistic effects with dihydroartemisinin . The target compound’s biquinoline structure may offer enhanced binding affinity due to increased aromatic surface area, though this remains speculative without direct pharmacological data.

Benzofuroquinolinium Derivatives

Example : Compounds 1–5 in .

  • Structural Differences: Feature fused benzofuran-quinoline systems instead of biquinoline cores.
  • Functional Differences: Act as FtsZ inhibitors, causing bacterial cell elongation by disrupting cell division. The target compound’s bromo and chloro substituents could similarly enhance antibacterial activity, but its biquinoline scaffold might alter target specificity .

[6,6'-Biquinoline]-4,4'-dicarboxylic Acid, 2,2'-diphenyl ()

  • Structural Differences: Shares the biquinoline core and diphenyl groups but lacks halogen substituents and the methoxyphenyl amine.
  • Functional Implications : The carboxylic acid groups in this compound suggest applications in coordination chemistry or materials science (e.g., as ligands for metal-organic frameworks). In contrast, the target compound’s amine and halogen substituents may favor biological interactions or electronic applications .

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine ()

  • Structural Differences: A mono-quinoline derivative with a difluoromethylphenyl group.
  • Functional Implications: The bromo substituent and aromatic amine are structurally analogous to the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties/Applications Evidence Source
Target Compound Biquinoline Br, Cl, diphenyl, methoxyphenyl Hypothesized enhanced binding affinity N/A
(S)-Pentyl Quinoline Mono-quinoline Amino-alcohol chain Anti-malarial (synergy with DHA)
Benzofuroquinolinium Derivatives Benzofuran-quinoline Variable alkyl/aryl groups FtsZ inhibition, antibacterial
[6,6'-Biquinoline]-4,4'-dicarboxylic Acid Biquinoline Diphenyl, carboxylic acid Coordination chemistry, MOFs
6-Bromo-N-(difluoromethylphenyl)quinoline Mono-quinoline Br, difluoromethylphenyl Kinase inhibition (speculative)

Research Findings and Hypotheses

Electronic and Steric Effects

  • The methoxyphenyl amine may participate in hydrogen bonding, as suggested by Etter’s hydrogen-bonding graph-set analysis (), improving solubility or target recognition .

Q & A

Q. What are the optimal synthetic routes for preparing 6'-bromo-6-chloro-N-(2-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine?

The synthesis typically involves coupling halogenated biquinoline precursors with functionalized aromatic amines. A common approach employs:

  • Stepwise Ullmann coupling for introducing bromo and chloro substituents under palladium catalysis.
  • Buchwald-Hartwig amination to attach the 2-methoxyphenyl group, using ligands like XPhos and a Pd(OAc)₂ catalyst in toluene at 110°C .
  • Triethylamine as a base in dichloromethane to facilitate deprotonation during coupling steps .
    Critical Note : Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from byproducts like unreacted bromoquinoline intermediates.

Q. How can the structural integrity of this compound be validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry, confirming the positions of bromo, chloro, and methoxyphenyl groups. Use SHELXL for refinement, particularly for handling disordered solvent molecules in the lattice .
  • Multinuclear NMR (¹H, ¹³C, ²D NMR) : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare experimental shifts with DFT-calculated values to resolve ambiguities.
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) and the methoxyphenyl group influence structure-activity relationships (SAR) in biological assays?

Substituent Impact on Activity Methodological Approach
6'-Bromo Enhances lipophilicity, improving membrane permeability.Compare logP values with chloro analogs via HPLC .
6-Chloro Modulates electronic effects, altering binding affinity to targets like kinases.Docking studies (AutoDock Vina) with homology-modeled enzymes.
2-Methoxyphenyl Stabilizes π-π stacking in receptor pockets.SC-XRD of co-crystals with target proteins .
Key Insight : Bromine’s polarizability strengthens van der Waals interactions, while methoxy groups disrupt hydrogen bonding networks in aqueous media .

Q. What crystallographic challenges arise during structural refinement, and how can they be resolved?

  • Twinned crystals : Use SHELXD for initial phase determination and SHELXL’s TWIN command to model twinning ratios .
  • Disordered solvent molecules : Apply SQUEEZE (PLATON) to mask electron density from unmodeled solvent .
  • Thermal motion anisotropy : Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl) to avoid overfitting .

Q. How can hydrogen-bonding patterns and π-stacking interactions be analyzed in the solid state?

  • Graph set analysis : Categorize hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H vs. Cl···H interactions) with CrystalExplorer .
  • π-π distances : Measure centroid-to-centroid distances (<3.8 Å) between quinoline rings using CCDC ConQuest .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

  • Case example : If NMR suggests rotational freedom in the methoxyphenyl group but SC-XRD shows a fixed conformation:
    • Perform variable-temperature NMR to probe dynamic behavior.
    • Use DFT calculations (Gaussian 16) to compare energy barriers for rotation with experimental data .
  • Statistical validation : Apply Hamilton R-factors to assess the reliability of crystallographic models against alternative refinements .

Q. What methodological frameworks are suitable for studying its potential anticancer mechanisms?

  • In vitro assays :
    • MTT assay : Assess cytotoxicity against HeLa or MCF-7 cells (IC₅₀ <10 µM suggests potency).
    • Flow cytometry : Measure apoptosis via Annexin V/PI staining.
  • Target identification :
    • Chemical proteomics : Use photoaffinity labeling with a biotin-conjugated analog to pull down binding proteins .
    • Kinase profiling : Screen against a panel of 100+ kinases (DiscoverX) to identify inhibition targets.

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